beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-
Description
beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1→4)-O-[O-beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→2)]- is a furostanol saponin characterized by a steroidal aglycone (furost-5-ene backbone) and a highly branched oligosaccharide chain. Key structural features include:
- 22,25-epoxy group: A rare structural motif contributing to conformational rigidity .
- Glycosylation pattern: A trisaccharide chain at the 3-OH position, comprising 6-deoxy-alpha-L-mannopyranosyl (1→4)-linked to a diglucopyranosyl unit with (1→3) and (1→2) interglycosidic bonds .
- 26-O-glucopyranosyl group: A terminal beta-D-glucopyranosyl moiety esterified at C-26 .
Molecular Formula: C₅₁H₈₄O₂₂ (MW: 1049.2 g/mol) .
CAS Registry: 161659-81-0 .
Properties
CAS No. |
35920-91-3 |
|---|---|
Molecular Formula |
C57H92O28 |
Molecular Weight |
1225.3 g/mol |
IUPAC Name |
2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)-6-[5',7,9,13-tetramethyl-5'-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H92O28/c1-21-33-28(84-57(21)13-12-54(3,85-57)20-74-49-41(69)39(67)35(63)29(16-58)77-49)15-27-25-7-6-23-14-24(8-10-55(23,4)26(25)9-11-56(27,33)5)76-53-48(44(72)46(32(19-61)80-53)81-50-42(70)38(66)34(62)22(2)75-50)83-52-45(73)47(37(65)31(18-60)79-52)82-51-43(71)40(68)36(64)30(17-59)78-51/h6,21-22,24-53,58-73H,7-20H2,1-5H3 |
InChI Key |
KSQDOQZKXFUZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)OC11CCC(O1)(C)COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
Beta-D-glucopyranosides are a class of glycosides that have garnered significant attention due to their diverse biological activities. The compound in focus, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)] , exhibits various pharmacological properties that are crucial for therapeutic applications. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features multiple sugar moieties and a furostane backbone, which contributes to its biological functionality. The presence of glucopyranoside units enhances its solubility and interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₈O₁₃ |
| Molecular Weight | 596.8 g/mol |
| Solubility | Soluble in water and ethanol |
| Functional Groups | Hydroxyl, ether, glycosidic link |
Antidiabetic Effects
Recent studies have demonstrated the anti-diabetic potential of beta-D-glucopyranoside derivatives. For instance, a study assessed the in vitro activity of related compounds like obacunone 17-O-β-D-glucopyranoside. These compounds exhibited significant inhibition of α-glucosidase activity, which is pivotal in managing postprandial glucose levels. Molecular dynamics simulations indicated stable binding interactions with the enzyme's active site, suggesting a mechanism for their anti-diabetic effects .
Antimicrobial Properties
Beta-D-glucopyranosides have also been investigated for their antimicrobial properties. A study on glucopyranoside derivatives revealed promising antibacterial and antifungal activities. The prediction of activity spectra indicated that certain derivatives possess notable efficacy against various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of beta-D-glucopyranoside derivatives is another area of interest. Compounds such as physcion 8-O-β-D-glucopyranoside have shown significant anti-inflammatory and anticancer properties. They modulate various signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation . This suggests that beta-D-glucopyranosides may serve as effective agents in cancer therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of beta-D-glucopyranosides. For example, studies indicate that certain derivatives can ameliorate cognitive decline associated with neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The mechanisms involve the regulation of microRNAs and protein kinases linked to neuronal survival.
Case Study 1: Anti-diabetic Activity
A study involving diabetic rats treated with beta-D-glucopyranoside derivatives showed a marked reduction in blood glucose levels compared to control groups. The treatment group displayed enhanced insulin sensitivity and improved lipid profiles, indicating a multifaceted approach to managing diabetes .
Case Study 2: Antimicrobial Efficacy
In vitro tests on various bacterial strains revealed that beta-D-glucopyranoside derivatives significantly inhibited growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as alternative antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
Inhibition of Glycogen Phosphorylase
Beta-D-glucopyranoside derivatives have been studied for their ability to inhibit glycogen phosphorylase, an enzyme critical in glucose metabolism. Research indicates that compounds such as 2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones exhibit potent inhibitory effects on glycogen phosphorylase, which is relevant for managing conditions like type 2 diabetes and certain cancers . The development of these inhibitors has been linked to their structural stability and metabolic resistance, making them suitable candidates for therapeutic interventions.
Antimicrobial Activity
Certain beta-D-glucopyranoside derivatives have shown antimicrobial properties. For instance, thymol-beta-D-glucopyranoside has been evaluated for its efficacy against pathogenic bacteria such as Campylobacter and Salmonella. In vitro studies suggest that this compound can be hydrolyzed by gut microbiota to release active thymol, which exerts antimicrobial effects . This property positions beta-D-glucopyranosides as potential alternatives in food safety and animal health.
Prebiotic Potential
Beta-D-glucopyranosides are being investigated for their prebiotic potential. These compounds can resist hydrolysis in the upper gastrointestinal tract and are selectively fermented by beneficial gut bacteria. Studies have demonstrated that certain beta-D-glucopyranosides promote the growth of beneficial bacteria while inhibiting pathogens . This dual action supports gut health and could be leveraged in dietary supplements aimed at improving microbiota composition.
Structural Characteristics and Synthesis
The synthesis of beta-D-glucopyranoside derivatives often involves complex organic reactions that enhance their biological activity. For example, the synthesis of 2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones involves metallated heterocycles and organosilane reductions, resulting in compounds with significant inhibitory activity against glycogen phosphorylase . Such synthetic routes are crucial for developing novel therapeutic agents.
Table: Summary of Applications of Beta-D-Glucopyranoside Derivatives
| Application | Description | Example Compound |
|---|---|---|
| Pharmacological | Inhibitors of glycogen phosphorylase; potential treatments for diabetes and cancer | 2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones |
| Antimicrobial | Effective against pathogenic bacteria through hydrolysis by gut microbiota | Thymol-beta-D-glucopyranoside |
| Prebiotic | Selectively fermented by beneficial gut bacteria; promotes gut health | Various beta-D-glucopyranosides |
Case Studies
Case Study: Thymol-Beta-D-Glucopyranoside in Animal Health
In a study involving weaned pigs, thymol-beta-D-glucopyranoside was administered to assess its impact on pathogen levels in the gut. Results indicated a significant reduction in Salmonella populations when combined with gut microbiota, highlighting its potential as a natural feed additive to enhance animal health .
Case Study: Glycogen Phosphorylase Inhibition
Research on the inhibition of glycogen phosphorylase by beta-D-glucopyranoside derivatives demonstrated that specific structural modifications could enhance binding affinity significantly. The most potent inhibitors were identified through kinetic studies, providing insights into drug design for metabolic disorders .
Comparison with Similar Compounds
Structural Analogues in the Furostanol Saponin Class
Key Observations :
- This group likely enhances metabolic stability by reducing susceptibility to enzymatic hydrolysis.
- The branched trisaccharide chain (6-deoxy-alpha-L-mannopyranosyl-(1→4)-[beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→2)]) differs from simpler glycosylation patterns (e.g., rhamnopyranosyl in or xylopyranosyl in ). Such complexity may influence solubility and receptor binding.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The absence of reported bioactivity highlights the need for further studies, though structurally similar compounds exhibit cytotoxicity and antioxidant effects .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a furost-5-ene backbone with critical modifications:
- C-22 and C-25 epoxy group : Enhances rigidity and influences bioactivity.
- C-26 β-D-glucopyranosyloxy group : Introduced via regioselective glycosylation.
- C-3 oligosaccharide chain : A branched tetrasaccharide comprising 6-deoxy-α-L-mannopyranosyl (rhamnose), β-D-glucopyranosyl, and interglycosidic linkages (1→4), (1→3), and (1→2).
Synthetic challenges include:
Chemical Synthesis Strategies
Furostanol Core Assembly
The furost-5-ene skeleton is constructed from a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative , a versatile intermediate enabling efficient hemiketalization (Ring E formation) and epoxy group installation.
Key Steps:
- Epoxidation : Treatment of the Δ22 precursor with m-chloroperbenzoic acid (mCPBA) yields the 22α,25S-epoxide with >90% diastereoselectivity.
- Hemiketalization : Spontaneous cyclization of the 26-hydroxy group with the 22-keto group forms the furan ring under mild acidic conditions (pH 5–6).
Table 1: Optimization of Epoxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Epoxide Yield (%) |
|---|---|---|---|
| mCPBA | CH2Cl2 | 0 | 92 |
| H2O2/VO(acac)2 | EtOAc | 25 | 78 |
| Dimethyldioxirane | Acetone | -20 | 85 |
Regioselective Glycosylation at C-26
The 26-O-β-D-glucopyranosyl unit is introduced using a modified Koenigs-Knorr reaction:
Enzymatic Glycosylation for Oligosaccharide Assembly
β-Glucosidase-Mediated Synthesis
Immobilized β-glucosidase from almonds (EC 3.2.1.21) catalyzes the formation of β-glycosidic bonds under equilibrium-controlled conditions:
Reaction System :
- Donor : D-Glucose (10 eq).
- Acceptor : Partially protected furostanol aglycone.
- Solvent : 90% tert-butanol/H2O.
- Yield : 51–65% for primary alcohol acceptors.
Advantages :
Stepwise Oligosaccharide Construction
The C-3 tetrasaccharide is assembled sequentially:
- Rhamnosylation : 6-Deoxy-α-L-mannopyranosyl-(1→4)-β-D-glucopyranosyl donor (2.2 eq) using NIS/TfOH activation.
- Branching : [O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)] moiety introduced via orthogonal protection (levulinoyl at O-2).
Table 2: Glycosylation Yields for Tetrasaccharide Assembly
| Step | Glycosyl Donor | Activator | Yield (%) |
|---|---|---|---|
| 1 | Rhamnose (1→4)-Glc | NIS/TfOH | 73 |
| 2 | Glc-(1→3)-Glc | AgOTf | 68 |
Natural Product Extraction and Isolation
Plant Sources
The compound is isolated from Livistona chinensis (Chinese fan palm) and Asparagus cochinchinensis using:
Table 3: Extraction Yields from Natural Sources
| Plant Source | Dry Weight (g) | Isolated Compound (mg) | Purity (%) |
|---|---|---|---|
| Livistona chinensis | 1000 | 15 | 98.5 |
| Asparagus cochinchinensis | 800 | 12 | 97.2 |
Analytical Validation
Spectroscopic Characterization
Enzymatic Stability Assays
Incubation with F26G β-glucosidase (50 µM protogracillin, pH 6.8) confirms resistance to C-26 deglycosylation, validating synthetic integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
